molecular formula C8H8Cl2FNO B13276561 3,5-Dichloro-4-(2-fluoroethoxy)aniline

3,5-Dichloro-4-(2-fluoroethoxy)aniline

Cat. No.: B13276561
M. Wt: 224.06 g/mol
InChI Key: TVFHLVGAVYGFMN-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(2-fluoroethoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of two chlorine atoms and one fluoroethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(2-fluoroethoxy)aniline can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichloroaniline with 2-fluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-fluoroethanol is replaced by the aniline group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to improve the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(2-fluoroethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

3,5-Dichloro-4-(2-fluoroethoxy)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(2-fluoroethoxy)aniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the synthesis of chitin in insects, making it useful as an insecticide .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: This compound is similar in structure but has a tetrafluoroethoxy group instead of a fluoroethoxy group.

    4-Amino-2,6-dichlorophenol: Another related compound with similar applications in the synthesis of agrochemicals.

Uniqueness

3,5-Dichloro-4-(2-fluoroethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8Cl2FNO

Molecular Weight

224.06 g/mol

IUPAC Name

3,5-dichloro-4-(2-fluoroethoxy)aniline

InChI

InChI=1S/C8H8Cl2FNO/c9-6-3-5(12)4-7(10)8(6)13-2-1-11/h3-4H,1-2,12H2

InChI Key

TVFHLVGAVYGFMN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCF)Cl)N

Origin of Product

United States

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